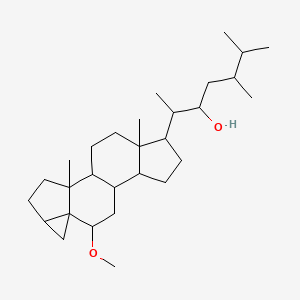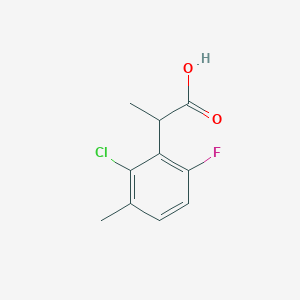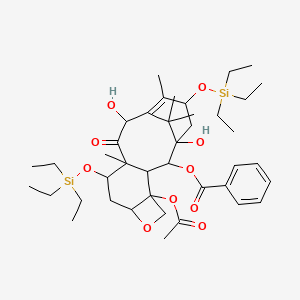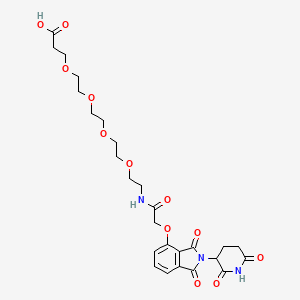
Thalidomide-O-PEG4-Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-PEG4-Acid is a synthetic compound that combines a thalidomide moiety with a polyethylene glycol (PEG4) chain, terminated with a carboxylic acid group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation. The chemical formula of this compound is C24H30N2O11, and it has a molecular weight of 522.5 .
Méthodes De Préparation
The synthesis of Thalidomide-O-PEG4-Acid involves several steps. The thalidomide moiety is first synthesized, followed by the attachment of the PEG4 chain and the carboxylic acid group. The reaction conditions typically involve the use of activators such as EDC or HATU to facilitate the coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Thalidomide-O-PEG4-Acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amine-containing moieties in the presence of activators like EDC or HATU.
Click Chemistry Reactions: It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also react with molecules containing DBCO or BCN groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Thalidomide-O-PEG4-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to target specific proteins for degradation.
Biology: Employed in studies involving protein degradation and the investigation of protein functions.
Medicine: Utilized in the development of targeted therapies for various diseases, including cancer.
Industry: Applied in the design of advanced drug conjugates and targeted therapies.
Mécanisme D'action
The mechanism of action of Thalidomide-O-PEG4-Acid involves its role as a linker in PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. This compound binds to cereblon, a component of the E3 ubiquitin ligase complex, which facilitates the ubiquitination and subsequent degradation of the target protein . This process involves the recruitment of the target protein to the E3 ligase complex, leading to its ubiquitination and degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Thalidomide-O-PEG4-Acid is unique due to its combination of a thalidomide moiety with a PEG4 chain and a carboxylic acid group. Similar compounds include:
Thalidomide-O-PEG4-NHS Ester: A PROTAC linker that incorporates the thalidomide-based cereblon ligand and a PEG4 linker, reactive with amine moieties.
Thalidomide-O-PEG4-Azide: A PEG-based PROTAC linker that can undergo click chemistry reactions with alkyne-containing molecules.
These similar compounds share the thalidomide moiety and PEG4 linker but differ in their terminal functional groups, which confer different reactivity and applications.
Propriétés
Formule moléculaire |
C26H33N3O12 |
|---|---|
Poids moléculaire |
579.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H33N3O12/c30-20-5-4-18(24(34)28-20)29-25(35)17-2-1-3-19(23(17)26(29)36)41-16-21(31)27-7-9-38-11-13-40-15-14-39-12-10-37-8-6-22(32)33/h1-3,18H,4-16H2,(H,27,31)(H,32,33)(H,28,30,34) |
Clé InChI |
NUQAHUZNPRLYKB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)
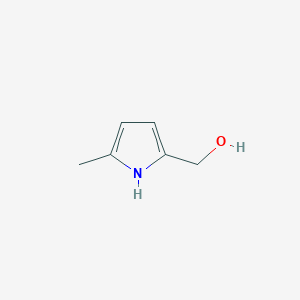
![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)
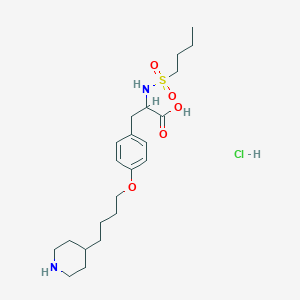



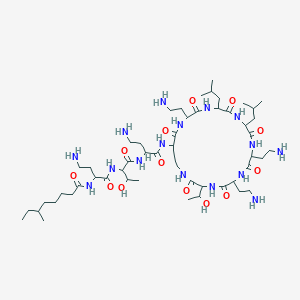
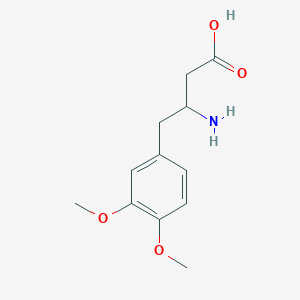
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
